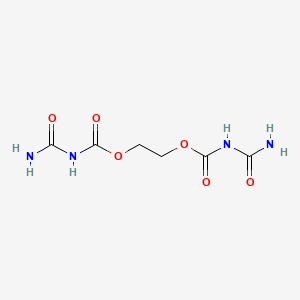
Ethane-1,2-diyl bis(carbamoylcarbamate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethane-1,2-diyl bis(carbamoylcarbamate) is a chemical compound with the molecular formula C₆H₁₀N₄O₆. It is also known by its IUPAC name, 1,2-ethanediyl bis(carbamoylcarbamate). This compound is characterized by its unique structure, which includes two carbamoylcarbamate groups attached to an ethane backbone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-diyl bis(carbamoylcarbamate) typically involves the reaction of ethane-1,2-diol with carbamoyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Ethane-1,2-diol+2Carbamoyl chloride→Ethane-1,2-diyl bis(carbamoylcarbamate)+2HCl
Industrial Production Methods
In an industrial setting, the production of ethane-1,2-diyl bis(carbamoylcarbamate) may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process typically includes steps such as purification and crystallization to obtain the final product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethane-1,2-diyl bis(carbamoylcarbamate) can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base to yield ethane-1,2-diol and carbamic acid.
Oxidation: Under oxidative conditions, the compound can be converted to its corresponding oxidized products.
Substitution: The carbamoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: Ethane-1,2-diol and carbamic acid.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Substituted carbamoylcarbamate derivatives.
Aplicaciones Científicas De Investigación
Ethane-1,2-diyl bis(carbamoylcarbamate) has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethane-1,2-diyl bis(carbamoylcarbamate) involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Ethane-1,2-diyl bis(carbamoylcarbamate) can be compared with other similar compounds, such as:
Ethane-1,2-diyl bis(oxy)diisophthalic acid: Similar in structure but with different functional groups.
Ethane-1,2-diyl bis(hexadecylcarbamate): Contains longer alkyl chains, leading to different properties and applications.
The uniqueness of ethane-1,2-diyl bis(carbamoylcarbamate) lies in its specific functional groups and the resulting chemical properties, making it suitable for a wide range of applications .
Propiedades
Número CAS |
88795-45-3 |
|---|---|
Fórmula molecular |
C6H10N4O6 |
Peso molecular |
234.17 g/mol |
Nombre IUPAC |
2-(carbamoylcarbamoyloxy)ethyl N-carbamoylcarbamate |
InChI |
InChI=1S/C6H10N4O6/c7-3(11)9-5(13)15-1-2-16-6(14)10-4(8)12/h1-2H2,(H3,7,9,11,13)(H3,8,10,12,14) |
Clave InChI |
RXJORXRSKQNLRZ-UHFFFAOYSA-N |
SMILES canónico |
C(COC(=O)NC(=O)N)OC(=O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


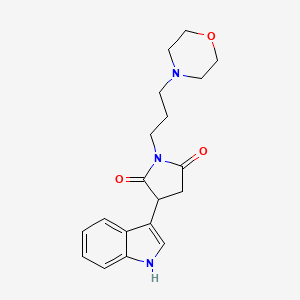
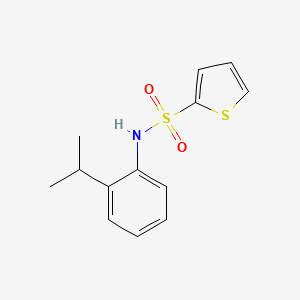

![Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate](/img/structure/B14160418.png)
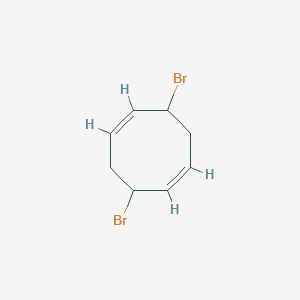

![5-(4-chlorophenyl)-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B14160431.png)

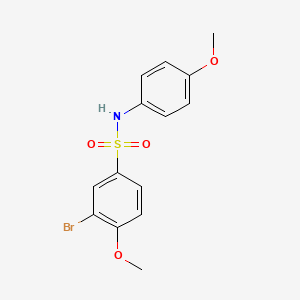
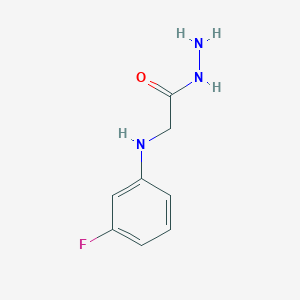
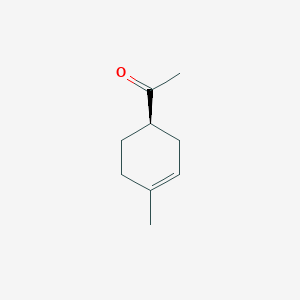
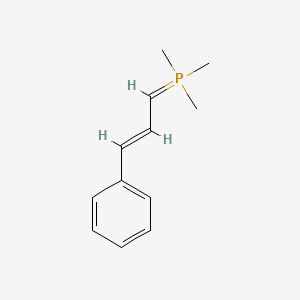
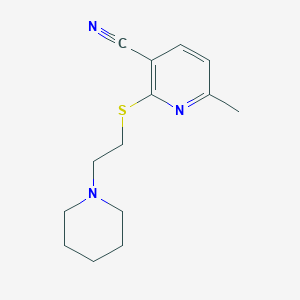
![hexyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14160477.png)
